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Abstract
AM841, also known as (-)-7′-Isothiocyanato-11-hydroxy-1′,1′-

dimethylheptylhexahydrocannabinol, is a potent, high-affinity, and covalently acting agonist for

the cannabinoid receptor 1 (CB1).[1][2] Its unique pharmacological profile is characterized by

potent, peripherally restricted effects, particularly on gastrointestinal motility, without the central

nervous system side effects typically associated with CB1 receptor agonists.[3][4] This

technical guide provides a comprehensive overview of the pharmacological properties of

AM841, including its binding affinity, functional activity, and in vivo effects. Detailed

experimental protocols and visual representations of its mechanism of action and experimental

workflows are included to support further research and drug development efforts.

Introduction
The endocannabinoid system, primarily through the CB1 receptor, is a key regulator of

numerous physiological processes. However, the therapeutic potential of CB1 receptor

agonists has been limited by their psychoactive side effects. AM841 emerges as a promising

compound that circumvents this limitation due to its peripheral restriction.[3] It acts as an

irreversible agonist by forming a covalent bond with a specific cysteine residue within the CB1

receptor.[5] This guide synthesizes the current knowledge on AM841, presenting its

pharmacological data in a structured format for researchers and drug development

professionals.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological

profile of AM841.

Table 1: Receptor Binding Affinity

Receptor Radioligand Preparation Ki (nM) Reference

Human CB1 [³H]CP55,940 Recombinant 9 [6]

Table 2: Functional Activity

Assay Receptor Cell Line Parameter Value Reference

cAMP

Formation
Human CB2 Not Specified IC50 0.08 nM [6]

Note: While a specific IC50 value for AM841 at the CB1 receptor in a cAMP assay is not readily

available in the cited literature, its potent activity at the CB2 receptor suggests high efficacy in

Gi/o-coupled signaling pathways.

Table 3: In Vivo Efficacy

Model Species Endpoint
Route of
Administrat
ion

EC50
(mg·kg⁻¹)

Reference

Upper

Gastrointestin

al Transit

Mouse
Inhibition of

transit

Intraperitonea

l
0.004 [3]

Mechanism of Action and Signaling Pathway
AM841 is a classical cannabinoid analogue that acts as a potent agonist at the CB1 receptor.

[3] Its distinctive feature is an isothiocyanate group that forms a covalent bond with a cysteine
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residue (Cys6.47) in the sixth transmembrane helix of the CB1 receptor.[1][5] This irreversible

binding leads to sustained receptor activation.[5]

Upon binding, AM841 stabilizes the active conformation of the CB1 receptor, a G-protein

coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7][8] This

activation triggers a downstream signaling cascade, as depicted in the diagram below.
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AM841-mediated CB1 receptor signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15617668?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CB1 Receptor
This protocol is adapted from standard methods for determining the binding affinity of a test

compound to the CB1 receptor.

Materials:

Membrane preparations from cells expressing human CB1 receptor.

[³H]CP55,940 (Radioligand).

AM841 (Test Compound).

Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, 0.1% BSA, pH 7.4).

GF/B glass fiber filters.

Scintillation cocktail.

96-well plates.

Procedure:

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of AM841,

and 50 µL of [³H]CP55,940 (at a concentration near its Kd).

To initiate the binding reaction, add 50 µL of the CB1 receptor membrane preparation to

each well.

Incubate the plate at 30°C for 90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer

using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

CB1 ligand (e.g., 10 µM WIN 55,212-2).

Specific binding is calculated by subtracting non-specific binding from total binding. The Ki

value is calculated from the IC50 value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

Start

Prepare Reagents
(Membranes, Radioligand, AM841)

Set up 96-well plate
(Buffer, AM841, Radioligand)

Add CB1 Receptor Membranes

Incubate at 30°C for 90 min

Filter and Wash

Scintillation Counting

Data Analysis
(Calculate Ki)

End

Click to download full resolution via product page

Workflow for the CB1 receptor radioligand binding assay.
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cAMP Functional Assay
This protocol describes a method to determine the functional activity of AM841 by measuring

its effect on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.

Materials:

HEK293 cells stably expressing the human CB1 receptor.

Dulbecco's Modified Eagle Medium (DMEM).

Forskolin.

AM841.

IBMX (a phosphodiesterase inhibitor).

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

Seed the CB1-expressing HEK293 cells in a 96-well plate and grow to confluence.

On the day of the assay, replace the culture medium with serum-free DMEM containing

0.5 mM IBMX and incubate for 30 minutes at 37°C.

Add varying concentrations of AM841 to the wells and incubate for 15 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and incubate for a

further 15 minutes.

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP levels using the chosen detection method.

The IC50 value is determined by plotting the percentage inhibition of forskolin-stimulated

cAMP levels against the log concentration of AM841.
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In Vivo Gastrointestinal Motility Assay
This protocol details the measurement of upper gastrointestinal transit in mice, a key in vivo

effect of AM841.[3]

Materials:

Male C57BL/6 mice.

AM841.

Vehicle (e.g., 5% ethanol, 5% Emulphor, and 90% saline).

Charcoal meal (10% charcoal in 5% gum arabic).

Gavage needles.

Procedure:

Fast the mice for 18 hours with free access to water.

Administer AM841 or vehicle via intraperitoneal (i.p.) injection.

After 30 minutes, administer the charcoal meal orally by gavage (0.1 mL per 10 g of body

weight).

After a further 20 minutes, euthanize the mice by cervical dislocation.

Excise the small intestine from the pyloric sphincter to the cecum.

Measure the total length of the small intestine and the distance traveled by the charcoal

meal.

Calculate the gastrointestinal transit as the percentage of the total length of the small

intestine that the charcoal has traversed.

The EC50 value is determined by plotting the percentage inhibition of transit against the

log dose of AM841.
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In Vivo Gastrointestinal Motility Assay Workflow
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Workflow for the in vivo gastrointestinal motility assay.
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Conclusion
AM841 represents a significant advancement in the development of peripherally restricted CB1

receptor agonists. Its covalent mechanism of action and high potency, coupled with a lack of

central nervous system effects, make it a valuable research tool and a potential therapeutic

agent for gastrointestinal disorders. The data and protocols presented in this guide provide a

comprehensive foundation for scientists and researchers working with this unique compound.

Further investigation into its downstream signaling pathways and potential off-target effects will

continue to refine our understanding of its pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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